4-Chloro Trazodone Isomer
Overview
Description
4-Chloro Trazodone Isomer, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN5O and its molecular weight is 371.869. The purity is usually 95%.
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Scientific Research Applications
Depression and Anxiety Treatment
Trazodone is well-documented for its antidepressant efficacy, comparable to tricyclic antidepressants and fluoxetine, with a distinctive advantage in elderly patients due to better tolerability and lower incidence of anticholinergic and cardiovascular side effects (Haria, Fitton, & McTavish, 1994). Its utility extends to treating anxiety disorders, showing effectiveness similar to benzodiazepines but with a more favorable side effect profile (Bossini et al., 2012).
Insomnia and Sleep Disorders
Trazodone has gained recognition for its off-label use as a hypnotic, helping to address psychotropic-induced insomnia and sleep maintenance issues. Its sedative properties, linked to serotonin receptor antagonism, provide a non-addictive alternative to traditional sleep medications, making it a valuable option for patients with chronic insomnia (Khouzam, 2017).
Chronic Pain Management
Emerging evidence suggests Trazodone's potential in chronic pain management, attributed to its serotonergic metamodulation capabilities. This novel mechanism involves the modulation of mGlu2/3 receptors by serotonergic actions, offering a promising approach to pain management beyond conventional therapies (Garrone et al., 2021).
Pharmacokinetics and Metabolism
Understanding Trazodone's metabolism and pharmacokinetic profile is crucial for developing therapeutic strategies. It undergoes extensive metabolism, including CYP3A4-dependent N-dealkylation, forming metabolites that may possess unique pharmacological activities. These pharmacokinetic properties are essential for optimizing dosing and minimizing side effects (Caccia, 2007).
Mechanism of Action
Target of Action
The primary target of the 4-Chloro Trazodone Isomer, an isomer of Trazodone, is the serotonin receptor . This compound acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . The role of these targets is crucial in the regulation of mood, anxiety, and sleep, which are often disrupted in conditions like depression.
Mode of Action
The this compound works by inhibiting the reuptake of serotonin and blocking both histamine and alpha-1-adrenergic receptors . This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission and leading to improved mood and reduced anxiety .
Biochemical Pathways
The biochemical pathways affected by the this compound are primarily those involving serotonin, histamine, and adrenergic signaling . By inhibiting serotonin reuptake and blocking histamine and alpha-1-adrenergic receptors, this compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in mood, sleep, and anxiety .
Result of Action
The this compound has been shown to inhibit apomorphine-induced stereotypy in mice . It also induces catalepsy in mice
Biochemical Analysis
Biochemical Properties
The 4-Chloro Trazodone Isomer interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may interact with the enzymes and proteins involved in the biochemical reactions that lead to stereotypy.
Cellular Effects
The this compound has been found to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit apomorphine-induced stereotypy in mice , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Properties
IUPAC Name |
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZALSYWCGGMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166209 | |
Record name | 4-Chloro trazodone isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157072-19-0 | |
Record name | 4-Chloro trazodone isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro trazodone isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO TRAZODONE ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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